molecular formula C8H11ClN2O2 B2441446 ethyl 2-(5-chloro-3-methyl-1H-pyrazol-1-yl)acetate CAS No. 1015780-05-8

ethyl 2-(5-chloro-3-methyl-1H-pyrazol-1-yl)acetate

Cat. No.: B2441446
CAS No.: 1015780-05-8
M. Wt: 202.64
InChI Key: IVDWRSMHUUIEPI-UHFFFAOYSA-N
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Description

Ethyl 2-(5-chloro-3-methyl-1H-pyrazol-1-yl)acetate is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions. This particular compound is characterized by the presence of a chloro group at the 5-position and a methyl group at the 3-position of the pyrazole ring, with an ethyl acetate moiety attached to the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(5-chloro-3-methyl-1H-pyrazol-1-yl)acetate typically involves the reaction of 5-chloro-3-methyl-1H-pyrazole with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(5-chloro-3-methyl-1H-pyrazol-1-yl)acetate can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloro group at the 5-position can be replaced by other nucleophiles such as amines or thiols.

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different oxidation states.

    Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide or primary amines in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted pyrazole derivative, while oxidation can produce a pyrazole oxide.

Scientific Research Applications

Ethyl 2-(5-chloro-3-methyl-1H-pyrazol-1-yl)acetate has various applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Medicine: Research into its potential as a pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the synthesis of agrochemicals and other specialty chemicals

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-(5-chloro-3-phenyl-1H-pyrazol-1-yl)acetate: Similar structure but with a phenyl group instead of a methyl group.

    Ethyl 2-(5-chloro-3-methyl-1H-pyrazol-4-yl)acetate: Similar structure but with the ethyl acetate moiety attached at the 4-position.

Uniqueness

Ethyl 2-(5-chloro-3-methyl-1H-pyrazol-1-yl)acetate is unique due to its specific substitution pattern, which can result in distinct chemical and biological properties compared to other pyrazole derivatives. The presence of the chloro and methyl groups at specific positions on the pyrazole ring can significantly influence its reactivity and interactions with biological targets .

Properties

IUPAC Name

ethyl 2-(5-chloro-3-methylpyrazol-1-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClN2O2/c1-3-13-8(12)5-11-7(9)4-6(2)10-11/h4H,3,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVDWRSMHUUIEPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=CC(=N1)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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